N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . The average weight is 453.557 and the monoisotopic weight is 453.183460445 .Scientific Research Applications
Herbicidal Activity
The compound has been studied for its herbicidal activity, particularly its stereochemical structure-activity relationship. Synthesis of enantiomers of similar sulfonamide compounds has shown the active forms for herbicidal purposes (Hosokawa et al., 2001).
Carbonic Anhydrase Inhibition
Research into sulfonamide derivatives of this compound has shown significant inhibition effects on human carbonic anhydrase isozymes. Specific derivatives displayed potent inhibitory effects, suggesting applications in targeting these enzymes (Akbaba et al., 2014).
Activity on 5-HT7 Receptors
Studies have explored the compound's influence on the 5-HT7 receptor, with structural modifications affecting its affinity and intrinsic activity. This has implications in neurological research and potential therapeutic applications (Leopoldo et al., 2007).
Antimicrobial Properties
Recent studies have prepared derivatives of tetrahydronaphthalene-sulfonamide, showing potent antimicrobial activities against various bacterial and fungal strains. This suggests its potential in developing new antimicrobial agents (Mohamed et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in meiosis, but is dispensable for mitosis .
Mode of Action
It is known to interact with cdk2 . The interaction with CDK2 may result in changes to the cell cycle, potentially affecting cell division and growth .
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to cell cycle regulation .
Pharmacokinetics
Thiazolidine derivatives have been studied for their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Given its target, it is likely to affect cell division and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the synthesis of thiazolidine derivatives has been studied with respect to environmental, health, cost, and energy issues . Truly greener pathways have been explored to overcome these factors for a promising future of thiazolidine derivatives .
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-15-7-9-18(22-11-4-12-27(22,23)24)14-20(15)21-28(25,26)19-10-8-16-5-2-3-6-17(16)13-19/h7-10,13-14,21H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSYJOCHIFBDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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